5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine
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Overview
Description
5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with an amino group, a chlorophenyl group, and a benzyl group, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine typically involves multiple steps, including the formation of the pyridine ring and subsequent substitutions. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Substitution Reactions: Introduction of the amino and chlorophenyl groups can be done using nucleophilic substitution reactions.
Benzylation: The benzyl group can be introduced using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Phenyl derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2′-chloro-5-nitrobenzophenone
- (2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone
Uniqueness
5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable molecule for specialized research applications.
Properties
CAS No. |
642084-75-1 |
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Molecular Formula |
C19H18ClN3O |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
5-[(5-amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine |
InChI |
InChI=1S/C19H18ClN3O/c20-18-8-6-16(21)10-15(18)13-24-17-7-9-19(23-12-17)22-11-14-4-2-1-3-5-14/h1-10,12H,11,13,21H2,(H,22,23) |
InChI Key |
DMYUPULAEBCULL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=C(C=C2)OCC3=C(C=CC(=C3)N)Cl |
Origin of Product |
United States |
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